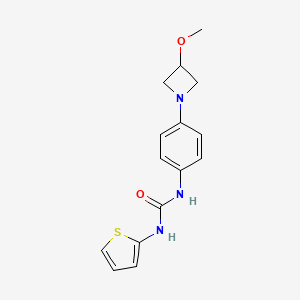

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-20-13-9-18(10-13)12-6-4-11(5-7-12)16-15(19)17-14-3-2-8-21-14/h2-8,13H,9-10H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOGAURGRKTRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves several steps, typically starting with the preparation of the methoxyazetidine ring. This is followed by the introduction of the phenyl and thiophene groups through various organic reactions. Common synthetic routes include:

Formation of the Methoxyazetidine Ring: This step often involves the reaction of a suitable azetidine precursor with methoxy reagents under controlled conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the methoxyazetidine intermediate.

Incorporation of the Thiophene Moiety: The thiophene group is typically added via a coupling reaction, using thiophene derivatives and appropriate catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups. Common reagents include halides and nucleophiles.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Urea Derivatives

*Calculated based on molecular formula.

Key Observations:

Azetidine vs.

Thiazole-Thiophene Hybrids (): Compounds like TTU6 incorporate a thiazole ring fused to thiophene, enhancing aromatic stacking interactions and electron-withdrawing properties, which may improve target binding .

Anticancer Activity:

- Benzamido Derivatives (): Tested against A-498 (renal), NCI-H23 (lung), and MCF-7 (breast) cancer cell lines, these compounds showed moderate to high activity (IC₅₀: 2–20 µM), with potency influenced by substituent electronegativity .

- Pyridine-Thiophene Ureas (): Compound 5h exhibited broad-spectrum activity against 60 cancer cell lines, with IC₅₀ values <10 µM in lung and breast cancers, attributed to kinase inhibition pathways .

- TTU Series (): TTU6 and TTU7 demonstrated potent inhibition of tubulin polymerization (IC₅₀: 0.8–1.2 µM), disrupting microtubule dynamics in cancer cells .

Kinase Inhibition:

Thermodynamic and Solubility Profiles:

- The 3-methoxyazetidine group in the target compound may enhance solubility compared to bulkier substituents (e.g., benzamido) due to its smaller size and polar methoxy group.

Biological Activity

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Thiophenyl group : A five-membered heterocyclic aromatic ring that enhances the compound's interaction with biological targets.

- Urea moiety : Known for its role in various biological processes, including enzyme inhibition.

Research indicates that this compound functions primarily as an inhibitor of specific protein kinases involved in cancer progression. The urea group is crucial for binding to the active sites of these kinases, which leads to a decrease in tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Triple-Negative Breast Cancer (TNBC) : The compound has shown significant cytotoxicity against TNBC cell lines, which are notoriously difficult to treat due to their aggressive nature and lack of targeted therapies. It was found to inhibit cell proliferation effectively and induce apoptosis in these cells .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to identify key structural features that contribute to the biological activity of the compound. The following table summarizes the findings:

| Structural Feature | Activity Level | Notes |

|---|---|---|

| Azetidine Ring | High | Essential for binding to target kinases |

| Thiophenyl Group | Moderate | Enhances lipophilicity and cellular uptake |

| Urea Moiety | High | Critical for enzyme inhibition |

| Methoxy Substitution | Variable | Modulates potency; optimal substitution enhances activity |

Case Studies

- Study on Triple-Negative Breast Cancer : A study focused on the efficacy of several urea derivatives, including our compound, revealed that it could cross the blood-brain barrier and exert effects on brain metastases . The results indicated a reduction in tumor size and improved survival rates in animal models.

- Kinase Inhibition Profile : Another study highlighted the compound's ability to inhibit FGFR1 (Fibroblast Growth Factor Receptor 1), a key player in cancer signaling pathways. The inhibition was confirmed through both in vitro assays and computational modeling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of a substituted isocyanate with a thiophene-containing amine. Key steps include:

- Reacting 4-(3-methoxyazetidin-1-yl)phenyl isocyanate with 2-aminothiophene in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Using a base like triethylamine to neutralize HCl byproducts.

- Purification via column chromatography or recrystallization. Optimal yields (~70–85%) are achieved at 60–80°C with stoichiometric control .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this urea derivative?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substitution patterns on the azetidine and thiophene moieties.

- FT-IR to validate urea C=O and N-H stretches (1650–1700 cm⁻¹ and 3200–3400 cm⁻¹, respectively).

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- HPLC-PDA to assess purity (>95%) and detect side products .

Q. What are the primary research applications of this compound in chemical and pharmaceutical studies?

- Methodological Answer : It serves as:

- A kinase inhibitor scaffold due to urea’s hydrogen-bonding capacity.

- A building block for heterocyclic hybrids targeting anticancer or antimicrobial activity.

- A model compound for studying substituent effects on azetidine ring stability .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxyazetidin-1-yl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group stabilizes the azetidine ring but may reduce electrophilicity at the urea carbonyl. Strategies include:

- Employing Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids at 80–100°C.

- Monitoring reaction progress via TLC to avoid over-functionalization.

- Contrasting reactivity with non-methoxy analogs (e.g., 3-H-azetidine derivatives) to isolate electronic effects .

Q. How can researchers employ Design of Experiments (DoE) to optimize the synthesis of this urea derivative under continuous-flow conditions?

- Methodological Answer :

- Step 1 : Identify critical variables (temperature, residence time, stoichiometry).

- Step 2 : Use a fractional factorial design to screen variables.

- Step 3 : Apply response surface methodology (RSM) to maximize yield.

- Case Study : A flow setup with micromixer reactors at 70°C and 2-minute residence time improved yield by 15% compared to batch methods .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell lines, IC50 protocols).

- Metabolic Stability Tests : Use liver microsomes to identify degradation products affecting activity.

- Structural Analog Comparison : Contrast with derivatives lacking the thiophene or azetidine groups to isolate pharmacophoric contributions .

Q. What computational methods are effective for predicting the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of EGFR or BRAF kinases.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess urea moiety flexibility.

- QSAR Models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Discrepancies arise from:

- Impurity in starting materials (e.g., hydrolyzed isocyanates).

- Inert atmosphere control : Oxygen presence accelerates side reactions.

- Workup differences : Aqueous extraction vs. solvent evaporation alters purity.

- Resolution : Use Karl Fischer titration to ensure anhydrous conditions and LC-MS to track byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.